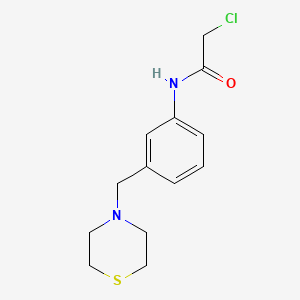
2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of chloroacetamides. This compound is characterized by the presence of a chloroacetamide group attached to a phenyl ring, which is further substituted with a thiomorpholinomethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide typically involves the acylation of imine derivatives. The process begins with the formation of Schiff bases, which are then subjected to chloroacetylation to yield the desired chloroacetamide derivative . The reaction conditions often include the use of glacial acetic acid as a solvent and chloroacetyl chloride as the acylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiomorpholine ring.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used for reduction reactions.
Acids and Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include various substituted chloroacetamides, thiomorpholine derivatives, and hydrolyzed amine and carboxylic acid compounds .
Applications De Recherche Scientifique
2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(3-chlorophenyl)acetamide
- 2-Chloro-N-(3-cyanophenyl)acetamide
- 2-Chloro-N-(3-methoxybenzyl)acetamide
Uniqueness
2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide is unique due to the presence of the thiomorpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs .
Propriétés
Formule moléculaire |
C13H17ClN2OS |
|---|---|
Poids moléculaire |
284.81 g/mol |
Nom IUPAC |
2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C13H17ClN2OS/c14-9-13(17)15-12-3-1-2-11(8-12)10-16-4-6-18-7-5-16/h1-3,8H,4-7,9-10H2,(H,15,17) |
Clé InChI |
BDWVDAVKQQMOQO-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1CC2=CC(=CC=C2)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


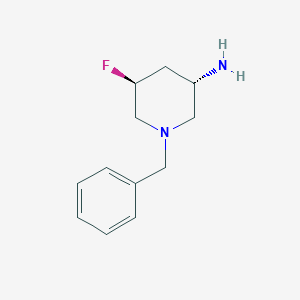
![8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B12976683.png)
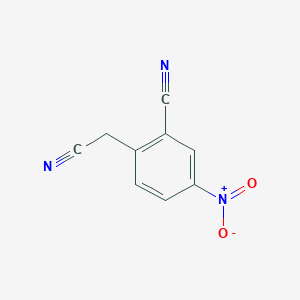
![Ethyl (ne)-n-[(4-fluorophenyl)methylene]carbamate](/img/structure/B12976695.png)
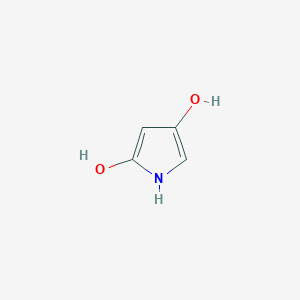
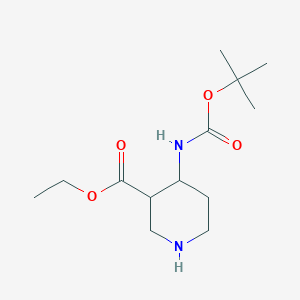
![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)
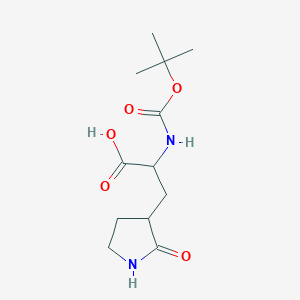

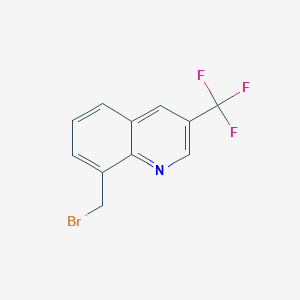
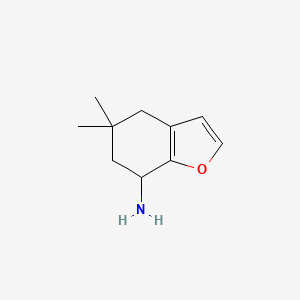
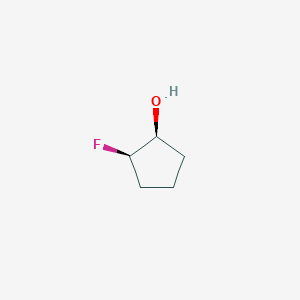
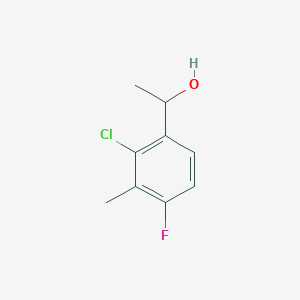
![5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12976748.png)
